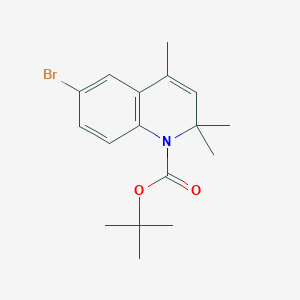
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
Cat. No. B173337
Key on ui cas rn:
179894-35-0
M. Wt: 352.3 g/mol
InChI Key: XRXWEWROZPBVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06448405B1
Procedure details


A 25 mL r.b. flask, equipped with a magnetic stirring bar, was charged with Compound 8 (3.765 g, 10.67 mmol) under N2. The oil was dissolved in II mL THF (anhydrous) and cooled to −780° C. tert-Butyllithium (12.6 mL, 21.4 mmol, 1.70 M) was added by syringe over a period of 10 min (maintaining temperature below −70° C.) turning the reaction mixture from pale yellow to bright yellow. The reaction was allowed to continue at −75° C. until all of the starting material had been consumed as judged by TLC (15% ethyl acetate/hexane). Trimethyl borate (1.22 g, 1.33 mL, 1 1.7 mmol, 1.1 equiv) was added by syringe over 5-10 minutes (temperature between −70° C. and −65° C.). The reaction was monitored by TLC. Upon completion, the product mixture was quenched with saturated NH4Cl (200 mL). Addition of ethyl acetate (200 mL) partitioned the mixture into 2 phases. The organic phase was washed with saturated NH4Cl (100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried (Na2SO4). The crude mixture was applied to a small column containing 200 mL silica and 15% ethyl acetate/hexane. The higher Rf impurities were eluted with 2 L of 10% ethyl acetate/hexane. The boronic acid, Compound 9, was eluted with 500 mL ethyl acetate followed by 750 mL ethanol to provide 1.483 g (44%) of Compound 9. Data for Compound 9: 1H NMR (400 MHz, acetone-d6) 7.73 (d, J=1.2, 1H), 7.66 (dd, J=8, 1.2, 1H), 7.13 (d, J=8, 1H), 5.49 (s, 1H), 2.01 (d, J=1.6, 3H), 1.50 (s, 9H), 1.46 (s, 6H).



[Compound]
Name
II
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four


Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:7]([CH3:20])([CH3:19])[CH:6]=[C:5]2[CH3:21].C([Li])(C)(C)C.[B:27](OC)([O:30]C)[O:28]C>C1COCC1>[C:15]([O:14][C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([B:27]([OH:30])[OH:28])=[CH:11][CH:10]=2)[C:5]([CH3:21])=[CH:6][C:7]1([CH3:20])[CH3:19])=[O:13])([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.765 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=CC(N(C2=CC1)C(=O)OC(C)(C)C)(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
12.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
1.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask, equipped with a magnetic stirring bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added by syringe over a period of 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(maintaining temperature below −70° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to continue at −75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, the product mixture was quenched with saturated NH4Cl (200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of ethyl acetate (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned the mixture into 2 phases
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated NH4Cl (100 mL) and brine (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with ethyl acetate (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 200 mL silica and 15% ethyl acetate/hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
The higher Rf impurities were eluted with 2 L of 10% ethyl acetate/hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
The boronic acid, Compound 9, was eluted with 500 mL ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C=C(C2=CC(=CC=C12)B(O)O)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.483 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 275% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
